molecular formula C17H15N3O4S B15041148 4-[(2-Hydroxy-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide

4-[(2-Hydroxy-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide

Cat. No.: B15041148
M. Wt: 357.4 g/mol
InChI Key: NNTDTSLSEIGTAQ-UHFFFAOYSA-N
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Description

4-[(2-Hydroxy-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide is a Schiff base derivative containing a sulfonamide group, an isoxazole ring, and a salicylaldehyde-derived imine moiety. The compound has been synthesized via condensation of 4-amino-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide with 2-hydroxybenzaldehyde under reflux conditions, yielding a bidentate ligand capable of coordinating metal ions through the deprotonated hydroxyl oxygen and the azomethine nitrogen . Characterization via FTIR, UV-Vis spectroscopy, and NMR confirms its structure, with distinct signals for the –CH=N– group (165.4 ppm in ¹³C-NMR) and the aromatic protons of the hydroxybenzylidene moiety .

The compound exhibits notable photostabilizing properties for polyvinyl chloride (PVC). When doped into PVC films at 0.5% w/w, its metal complexes (e.g., Sn(II), Ni(II), Zn(II)) significantly reduce photodegradation rates (photodecomposition constant k_d = 1.2–2.8 × 10⁻⁶ min⁻¹) by absorbing UV light, scavenging radicals, and decomposing peroxides .

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)methylideneamino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C17H15N3O4S/c1-12-10-17(19-24-12)20-25(22,23)15-8-6-14(7-9-15)18-11-13-4-2-3-5-16(13)21/h2-11,21H,1H3,(H,19,20)

InChI Key

NNTDTSLSEIGTAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3O

Origin of Product

United States

Biological Activity

4-[(2-Hydroxy-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide, a Schiff base compound, has garnered attention due to its potential biological activities. This compound, with the molecular formula C17H15N3O4S and a molecular weight of 357.4 g/mol, is synthesized from 4-amino-N-(5-methyl-3-isoxazolyl) benzene sulfonamide and 2-hydroxy benzaldehyde. Its structure has been characterized using various spectroscopic techniques including NMR and X-ray diffraction .

Structural Characteristics

The compound crystallizes in a monoclinic system, exhibiting significant intramolecular hydrogen bonding that influences its biological activity. The azomethine group and the hydroxyl group contribute to the coplanarity of the benzene rings, which is crucial for its interaction with biological targets .

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis. The introduction of the isoxazole ring enhances this activity, suggesting that derivatives can be developed as effective antimicrobial agents .

2. Carbonic Anhydrase Inhibition

The compound has been investigated as a selective inhibitor of carbonic anhydrase II, an enzyme that plays a crucial role in various physiological processes including pH regulation and fluid secretion in the eye. Studies conducted on animal models have shown that this compound can effectively reduce intraocular pressure, making it a candidate for glaucoma treatment .

3. Biotransformation and Metabolite Identification

A study focusing on the biotransformation of related sulfonamide compounds revealed metabolites such as N-hydroxy derivatives, which were identified through HPLC-MS/MS analysis. Understanding these metabolites is essential for evaluating the systemic exposure and potential side effects of the compound .

Case Studies

Several case studies have been conducted to evaluate the pharmacological properties of this compound:

  • Study on Perfusion Pressure : A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure in isolated organs. The results indicated that modifications in the sulfonamide structure significantly influenced their biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Experimental Design : In one experiment, different concentrations of benzenesulfonamide derivatives were administered to assess their impact on perfusion pressure over time. The findings demonstrated that certain derivatives exhibited significant biological effects at low concentrations, highlighting their potential therapeutic applications .

Research Findings Summary

Property Observation
Molecular FormulaC17H15N3O4S
Molecular Weight357.4 g/mol
Antimicrobial ActivityEffective against various bacterial strains; mechanism linked to folate synthesis inhibition
Carbonic Anhydrase InhibitionSelective inhibition observed; potential use in glaucoma treatment
Metabolites IdentifiedN-hydroxy derivatives; significant for understanding pharmacokinetics

Chemical Reactions Analysis

Structural Confirmation via Spectroscopic Analysis

Post-synthesis characterization confirms successful Schiff base formation:

Table 1: Key Spectroscopic Signatures

TechniqueObserved DataAssignmentSource
FTIR (cm⁻¹) 1610–1620 (C=N), 3400–3450 (N-H), 1250–1300 (S=O)Imine bond, sulfonamide groups
¹H NMR (δ, ppm) 8.7–8.8 (CH=N), 5.8–6.0 (isoxazole CH), 6.7–7.8 (aromatic H)Imine proton, aromatic stacking
UV-Vis (nm) 270–310 (π→π*), 350–360 (n→π*)Electronic transitions in conjugated system

The absence of NH₂ peaks in IR/NMR and the presence of C=N signals confirm condensation .

Polymorphism and Crystallographic Behavior

Two polymorphs have been identified, differing in crystal packing and hydrogen-bonding networks:

Table 2: Polymorph Comparison

PropertyPolymorph I (Triclinic)Polymorph II (Monoclinic)Source
Space Group P-1P2₁/c
Unit Cell (Å) a=11.419, b=11.426, c=13.316a=7.037, b=17.924, c=14.517
Hydrogen Bonds O-H···N, N-H···NN-H···N (asymmetric unit)
π-π Stacking Between benzene rings (3.8–4.0 Å)Limited due to monoclinic distortion

Polymorph I exhibits stronger π-π interactions, while Polymorph II favors N-H···N hydrogen bonds .

Reactivity and Functional Adaptability

The compound’s reactivity is influenced by:

  • Imine Group : Susceptible to hydrolysis under acidic/basic conditions, though stability is enhanced by intramolecular hydrogen bonding .

  • Sulfonamide Moiety : Participates in hydrogen bonding with biological targets (e.g., bacterial dihydropteroate synthase) .

  • Hydroxyl Group : Acts as a chelation site for metal ions, though experimental coordination studies remain pending .

Comparative Analysis with Analogues

The compound’s reactivity diverges from structurally related sulfonamides:

Table 3: Reactivity Comparison with Analogues

CompoundKey Reactivity DifferenceSource
4-Amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamideLacks imine group; no Schiff base reactivity
N-(3-methoxybenzoyl)benzenesulfonamideMethoxy group reduces hydrogen-bonding capacity
4-(4-Methoxybenzylideneamino)benzenesulfonamideElectron-donating methoxy group alters electronic transitions

Comparison with Similar Compounds

Data Table: Key Comparative Properties of Analogues

Compound ID/Name Substituents/Modifications Biological Activity Key Finding(s) Reference(s)
4-[(2-Hydroxy-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide 2-Hydroxybenzylidene Photostabilizer (PVC) k_d = 1.2–2.8 × 10⁻⁶ min⁻¹
Compound 9 4-Chloro-benzoyl-indole-2-one Anticancer (HCT116) IC₅₀ = 35 μg/mL
Compound 15 3-Phenylureido Carbonic Anhydrase Inhibitor Kᵢ = 73.7 μM (hCA I)
Compound 12 β-Aminoketone (4-bromophenyl) Antidiabetic (PPARγ agonist) 66.35% activity vs. pioglitazone
4-Methyl-N-{4-[(5-methyl-isoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-Methylbenzenesulfonyl Antimicrobial Moderate activity vs. E. coli

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